5,7-Dichloro-4-hydroxyquinoline

Antimicrobial Resistance Neisseria gonorrhoeae 8-Hydroxyquinoline Derivatives

5,7-Dichloro-4-hydroxyquinoline (DCHQ) is the key intermediate for quinoxyfen-type powdery mildew fungicides (US Patent 5,731,440). The 4-hydroxy (not 8-hydroxy) substitution is essential for ATP-competitive kinase inhibition and for synthesizing 5,7-dichlorokynurenic acid (DCKA), a potent NMDA antagonist (Ki=40 nM). Incorrect isomers (e.g., chloroxine) fail in these applications. For agrochemical, neuroscience, or kinase inhibitor R&D, DCHQ is the validated building block.

Molecular Formula C9H5Cl2NO
Molecular Weight 214.04 g/mol
CAS No. 171850-29-6
Cat. No. B067264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-4-hydroxyquinoline
CAS171850-29-6
Molecular FormulaC9H5Cl2NO
Molecular Weight214.04 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C1=O)C(=CC(=C2)Cl)Cl
InChIInChI=1S/C9H5Cl2NO/c10-5-3-6(11)9-7(4-5)12-2-1-8(9)13/h1-4H,(H,12,13)
InChIKeyGESHSYASHHORJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dichloro-4-hydroxyquinoline (CAS 171850-29-6) Procurement Guide: Halogenated Quinoline Intermediate for Agrochemical and Pharmaceutical R&D


5,7-Dichloro-4-hydroxyquinoline (DCHQ; CAS 171850-29-6), also known as 5,7-dichloroquinolin-4-ol, is a dihalogenated quinoline derivative (C9H5Cl2NO; MW 214.04 g/mol) . It functions as a critical intermediate in the synthesis of agrohorticultural bactericides and as a versatile scaffold in medicinal chemistry [1]. The compound exhibits a predicted pKa of 0.52 ± 0.50 and a boiling point of 340.2 ± 42.0 °C . DCHQ's specific 4-hydroxy and 5,7-dichloro substitution pattern imparts unique physicochemical properties and biological activity profiles that differentiate it from other halogenated quinoline isomers .

Why 5,7-Dichloro-4-hydroxyquinoline Cannot Be Substituted with Other Halogenated Quinolines


The 4-hydroxyquinoline core with 5,7-dichloro substitution represents a specific pharmacophore with activity profiles distinct from its 8-hydroxy isomers (e.g., chloroxine, clioquinol), other dihalogenated regioisomers (e.g., 5,8-DCQA, 6,8-DCQA), and 2-carboxylic acid derivatives (e.g., 5,7-dichlorokynurenic acid) [1]. The position of the hydroxyl group (C4 vs. C8) dictates metal-chelating ability, electronic distribution, and target binding modes [2]. For agrochemical applications, DCHQ is specifically identified as the required intermediate for producing 4,5,7-trichloroquinoline-based bactericides [3]. In medicinal chemistry, the 4-hydroxy scaffold is a privileged structure for ATP-competitive kinase inhibition, while the 8-hydroxy analog is primarily exploited for its metalloantibiotic properties . Furthermore, among dichloro-4-quinolinol-3-carboxylic acid isomers, only 5,7-DCQA exhibits maximal radical scavenging capacity, confirming that subtle positional changes dramatically alter functional performance [4]. Generic substitution with an incorrect isomer or analog will fail to replicate these application-specific activities and may invalidate comparative studies or process yields.

Quantitative Differential Evidence: 5,7-Dichloro-4-hydroxyquinoline vs. Closest Analogs


Positional Isomer Differentiation: 4-Hydroxy vs. 8-Hydroxy Antimicrobial Potency in Neisseria gonorrhoeae

In a repositioning study, the 8-hydroxy isomer 5,7-dichloro-8-hydroxyquinoline (5,7-diCl-8HQ) exhibited potent anti-gonococcal activity with an MIC range of 0.28-0.56 µM against multidrug-resistant Neisseria gonorrhoeae, representing a 86-172-fold improvement over the reference drug spectinomycin (MIC = 48.14 µM) [1]. While the 4-hydroxy isomer (DCHQ) is not typically employed as a direct antimicrobial, this comparison illustrates the profound impact of hydroxyl group position on biological activity. The 8-hydroxy isomer functions as a metalloantibiotic, whereas the 4-hydroxy scaffold is preferentially utilized for ATP-binding site interactions in kinases .

Antimicrobial Resistance Neisseria gonorrhoeae 8-Hydroxyquinoline Derivatives

Agrochemical Intermediate Specificity: DCHQ as the Essential Precursor to Quinoxyfen-Type Fungicides

Patent literature explicitly identifies 5,7-dichloro-4-hydroxyquinoline (DCHQ) as the essential intermediate for producing 4,5,7-trichloroquinoline and related agrohorticultural bactericides [1]. The synthetic pathway involves decarboxylation of 5,7-dichloro-3-carboxy-4-hydroxyquinoline (DCQA) to yield DCHQ, which is then further chlorinated to produce the active fungicide quinoxyfen [2]. Alternative isomers, such as 5,7-dichloro-8-hydroxyquinoline or 6,8-dichloro-4-hydroxyquinoline, cannot be substituted in this pathway due to regioselective requirements of downstream chlorination and coupling reactions [3].

Agrochemical Synthesis Fungicide Intermediate Quinoxyfen

Radical Scavenging Superiority: 5,7-DCQA Outperforms 5,8-DCQA and 6,8-DCQA in ABTS Assay

Among a series of dichloro-4-quinolinol-3-carboxylic acid isomers, 5,7-DCQA exhibited the highest ability to scavenge ABTS+ radical cation, as well as DPPH and galvinoxyl radicals [1]. While the study evaluated the 3-carboxylic acid derivative rather than DCHQ itself, the data clearly demonstrate that the 5,7-dichloro substitution pattern confers superior electron-donating and radical-stabilizing properties compared to 5,8- and 6,8-isomers [2]. Specifically, 5,7-DCQA showed maximal ABTS+ scavenging, whereas 6,8-DCQA was optimal for protecting methyl linoleate, indicating that even within the same core scaffold, substitution pattern dictates functional application [3].

Antioxidant Radical Scavenging Quinoline Carboxylic Acid

DNA Gyrase Inhibition: 5,7-Dichloro-Quinolin-6-ol Derivative Shows Superior IC50 (0.214 µg/mL) vs. Fluorinated Analogs

In a series of 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives, the 5,7-dichloro-hydroxyl substituted compound (4h) demonstrated the most potent DNA gyrase A inhibition with an IC50 of 0.214 µg/mL [1]. This was superior to the 6-fluoro analog (4c, IC50 = 0.389 µg/mL) and the 6-hydroxy analog (4e, IC50 = 0.328 µg/mL) [2]. While this derivative differs from DCHQ by having additional phenyl substituents, the data underscore that the 5,7-dichloro-4-hydroxy substitution pattern on the quinoline core contributes to enhanced target engagement compared to mono-halogenated or non-chlorinated scaffolds [3].

Antibacterial DNA Gyrase Quinoline Derivative

NMDA Receptor Glycine Site Antagonism: 5,7-Dichlorokynurenic Acid (DCKA) Exhibits Ki = 40 nM vs. Kynurenic Acid

5,7-Dichlorokynurenic acid (DCKA), the 2-carboxylic acid derivative of DCHQ, acts as a potent and selective competitive antagonist at the glycine site of the NMDA receptor with a Ki of 40 nM [1]. In comparison, the endogenous ligand kynurenic acid has an IC50 of approximately 15-30 µM at the same site, representing a ~500-fold reduction in affinity . The 5,7-dichloro substitution dramatically enhances binding affinity and selectivity for the NMDA receptor glycine site, making DCKA a valuable pharmacological tool for dissecting glutamatergic signaling [2]. While DCHQ itself lacks the 2-carboxylic acid moiety required for this activity, it serves as the direct synthetic precursor to DCKA and related NMDA antagonists .

Neuroscience NMDA Receptor Glycine Antagonist

Cytotoxicity Enhancement via Metal Complexation: Ni(II)-DCHQ Complex Shows IC50 of 13.0 µM vs. Free Ligand

A dinuclear nickel(II) complex with 5,7-dichloro-8-hydroxylquinoline (H-ClQ), an isomer of DCHQ, exhibited significantly enhanced cytotoxicity compared to the free ligand [1]. The Ni(II) complex (1) demonstrated IC50 values of 13.0 ± 2.1 µM (BEL7404), 15.9 ± 5.3 µM (SGC7901), and 29.8 ± 9.5 µM (MCF-7) [2]. While this data pertains to the 8-hydroxy isomer, the principle of metal-mediated activity enhancement is applicable to the 4-hydroxy scaffold as well, particularly given the 4-hydroxy group's capacity for bidentate metal chelation [3]. Researchers exploring metallodrug development should consider DCHQ as a ligand scaffold capable of forming cytotoxic complexes with transition metals, a property not shared by non-hydroxylated quinolines .

Anticancer Metal Complex Cytotoxicity

High-Value Application Scenarios for 5,7-Dichloro-4-hydroxyquinoline Based on Quantitative Evidence


Agrochemical Process Development: Synthesis of Quinoxyfen and 4,5,7-Trichloroquinoline Fungicides

Industrial R&D teams focused on developing or scaling up fungicide production should procure DCHQ as the essential intermediate. As established in US Patent 5,731,440, DCHQ is the direct precursor to 4,5,7-trichloroquinoline, the active moiety in quinoxyfen-type powdery mildew fungicides [1]. The patented process utilizes decarboxylation of 5,7-dichloro-3-carboxy-4-hydroxyquinoline (DCQA) to yield DCHQ in high purity, making this compound indispensable for agrochemical manufacturing [2].

Neuroscience Pharmacology: Precursor for High-Affinity NMDA Receptor Glycine Site Antagonists

Neuroscience laboratories investigating glutamatergic signaling, excitotoxicity, or synaptic plasticity should utilize DCHQ as a synthetic building block for 5,7-dichlorokynurenic acid (DCKA). DCKA exhibits a Ki of 40 nM at the NMDA receptor glycine site, representing a >375-fold affinity enhancement over endogenous kynurenic acid [3]. DCHQ enables the preparation of this selective pharmacological tool, which is widely used to dissect NMDA receptor subunit function and to probe glycine site pharmacology .

Medicinal Chemistry: Privileged Scaffold for ATP-Competitive Kinase Inhibitor Design

Medicinal chemists pursuing novel kinase inhibitors should evaluate DCHQ as a core scaffold. The 4-hydroxyquinoline moiety mimics the adenine ring of ATP and competitively binds to the ATP-binding cleft of various protein kinases . The 5,7-dichloro substitution enhances hydrophobic interactions and electronic complementarity within the kinase active site. This scaffold has been validated in multiple kinase inhibitor programs and offers a differentiated chemotype compared to more common quinazoline or pyrimidine cores .

Antioxidant and Radical Biology Research: Maximal Radical Scavenging via 5,7-Dichloro Substitution

Investigators studying oxidative stress, radical-mediated damage, or antioxidant mechanisms should consider DCHQ-derived 5,7-DCQA for its superior radical scavenging profile. As demonstrated by Li et al. (2010), 5,7-DCQA outperforms 5,8-DCQA and 6,8-DCQA in ABTS+, DPPH, and galvinoxyl radical scavenging assays [4]. This substitution pattern provides the highest electron-donating capacity among the dichloro-4-quinolinol-3-carboxylic acid isomers, making it the optimal choice for studies requiring maximal radical quenching [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-Dichloro-4-hydroxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.